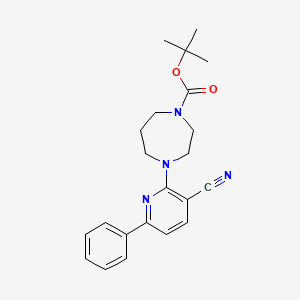

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate

Description

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate is a diazepane derivative featuring a 1,4-diazepane core substituted at position 1 with a tert-butyl carboxylate group and at position 4 with a 3-cyano-6-phenylpyridin-2-yl moiety.

Properties

IUPAC Name |

tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-22(2,3)28-21(27)26-13-7-12-25(14-15-26)20-18(16-23)10-11-19(24-20)17-8-5-4-6-9-17/h4-6,8-11H,7,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOLAPSHEQUZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the reaction of 2-aminopyridine with phenylboronic acid under palladium-catalyzed conditions to form the phenyl-substituted pyridine. Subsequent cyano group introduction and diazepane ring formation follow, often using reagents like cyanogen bromide and tert-butyl chloroformate.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyridines or diazepanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. It exhibits properties that could be beneficial in the development of pharmaceuticals targeting various diseases.

- Anticancer Activity : Research has indicated that derivatives of pyridine and diazepane structures can exhibit anticancer properties. The presence of the cyano group may enhance the biological activity by increasing lipophilicity and facilitating interaction with biological targets .

- Neuroprotective Effects : Compounds with similar structural motifs have been investigated for neuroprotective effects, potentially serving as candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The diazepane ring is known for its ability to interact with neurotransmitter systems .

Organic Synthesis

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate serves as a versatile intermediate in organic synthesis.

- Chemoselective Reactions : The compound has been utilized as a chemoselective reagent in various reactions, including the tert-butoxycarbonylation of amines. This reaction is valuable for protecting amine functionalities during multi-step synthetic processes, allowing for greater selectivity and yield under mild conditions .

- Synthesis of Complex Molecules : Its structure allows it to act as a building block for synthesizing more complex molecules, particularly those that require specific functional groups or stereochemistry. The ability to modify the pyridine and diazepane moieties opens pathways to diverse chemical entities .

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science.

- Polymer Chemistry : Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties. Its inclusion may lead to polymers with specific functionalities tailored for applications in coatings or composites .

Case Study 1: Anticancer Research

A study examined the anticancer activity of compounds derived from pyridine and diazepane scaffolds. The findings suggested that modifications at the 4-position of the diazepane ring significantly influenced cytotoxicity against various cancer cell lines, indicating potential pathways for drug development .

Case Study 2: Organic Synthesis

In a recent publication, researchers demonstrated the use of tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate in a series of reactions aimed at synthesizing novel heterocyclic compounds. The results highlighted its effectiveness as a protecting group and its role in facilitating complex syntheses under environmentally friendly conditions .

Mechanism of Action

The mechanism by which tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyridine vs. Pyrazine Substitution

The target compound’s 6-phenylpyridin-2-yl group contrasts with the 6-pyrazin-2-yl analog (). This difference may influence solubility profiles and target-binding specificity in biological systems .

Hydroxypropyl vs. Cyano-Phenyl Substitution

The 3-hydroxypropyl derivative () replaces the pyridine-cyano-phenyl moiety with a hydroxyl-terminated alkyl chain. This substitution increases hydrophilicity (95% purity suggests stability in polar solvents) but may limit blood-brain barrier penetration compared to the target compound’s aromatic system .

Chlorosulfonyl Functionalization

The chlorosulfonyl analog () is highly reactive due to its sulfonyl chloride group, enabling facile derivatization. However, this reactivity may compromise stability under humid or basic conditions, unlike the target compound’s more inert cyano and phenyl groups .

Dicarboxylate and Aminoethyl Derivatives

Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate () exhibits dual carboxylate groups, increasing steric bulk and reducing conformational flexibility. Conversely, the 2-aminoethyl analog introduces a basic amine, improving solubility in acidic environments—a trait absent in the target compound .

Research Implications

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest its balanced lipophilicity and aromaticity make it suitable for central nervous system (CNS) drug development. In contrast, the pyrazine analog () may excel in aqueous environments, and the chlorosulfonyl derivative () serves as a versatile synthetic intermediate.

Biological Activity

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS No. 946385-42-8) is a chemical compound that has garnered attention for its potential biological activities. Its structure consists of a diazepane ring substituted with a cyano group and a phenylpyridine moiety, which may influence its pharmacological properties.

- Molecular Formula : C22H26N4O2

- Molecular Weight : 378.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The cyano group and the phenyl-substituted pyridine ring are believed to modulate enzyme activities or receptor interactions, which can lead to therapeutic effects. The tert-butyl group contributes to steric hindrance, potentially enhancing binding affinity and selectivity towards specific targets.

Biological Activity

Research indicates that compounds similar to tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate exhibit a range of biological activities:

-

Antimicrobial Activity :

- The compound has been studied for its effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. For instance, related compounds in the same class have shown minimum inhibitory concentrations (MICs) as low as 4 μg/mL against these pathogens .

-

Anticancer Properties :

- Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

-

Neuroprotective Effects :

- Certain studies suggest that compounds with similar structural motifs may possess neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases through their ability to inhibit oxidative stress and inflammation.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

Synthesis

The synthesis of tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions. Common methods include:

- Reaction of 3-cyano-6-phenylpyridine with diazepane derivatives.

- Introduction of the tert-butyl group using tert-butyl chloroformate in the presence of bases like triethylamine.

Q & A

Q. What are the key synthetic steps for preparing Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)-1,4-diazepane-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

- Step 1 : React tert-butyl 1,4-diazepane-1-carboxylate with a cyano-substituted pyridine derivative under basic conditions (e.g., triethylamine (TEA) in dichloromethane (DCM)) at 0°C. Dropwise addition of acyl chlorides or other electrophiles ensures controlled reactivity .

- Step 2 : Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound. LCMS and 1H NMR (400 MHz, DMSO-d6) confirm purity and structural integrity, with characteristic peaks for cyano (δ ~2.75 ppm) and tert-butyl (δ ~1.30 ppm) groups .

Q. What characterization techniques are critical for structural validation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., phenyl protons at δ 7.24–7.42 ppm, diazepane backbone at δ 3.48–4.18 ppm) .

- LCMS : Verify molecular weight (e.g., [M+H]+ ~470.25 for derivatives) and fragmentation patterns .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve steric effects of the tert-butyl group and pyridine ring geometry .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- GHS Classification : Likely Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Spill Management : Absorb with sand/vermiculite, dispose via hazardous waste protocols .

- Storage : Store in sealed containers at 2–8°C, away from strong acids/bases to prevent decomposition .

Advanced Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 1.5418 Å) to obtain intensity data. SHELXD/SHELXE can phase the structure, while SHELXL refines anisotropic displacement parameters .

- Graph Set Analysis : Apply Etter’s formalism to map hydrogen-bonding networks (e.g., C=O···H-N interactions) and assess steric hindrance from the tert-butyl group .

- Software : WinGX integrates SHELX outputs for visualization (ORTEP) and metric analysis (e.g., torsion angles, bond distances) .

Q. How can reaction yields be optimized during diazepane functionalization?

- Methodological Answer :

- Catalysis : Use ZnCl2 (0.1 mmol) in methanol to accelerate nucleophilic substitution, or Pd2(dba)3 for cross-coupling reactions (e.g., allyl ester couplings, ~38% yield) .

- Temperature Control : Maintain low temperatures (0°C) during acyl chloride additions to minimize side reactions .

- Workflow : Employ one-pot syntheses to reduce intermediate isolation steps and improve efficiency .

Q. How does the tert-butyl group influence the compound’s reactivity and stability?

- Methodological Answer :

- Steric Effects : The tert-butyl group reduces electrophilic attack on the diazepane nitrogen by hindering access to reactive sites. This is confirmed via comparative NMR studies with non-bulky analogs .

- Stability : The group enhances stability under basic conditions but increases susceptibility to acid-catalyzed Boc deprotection (e.g., 6N HCl in dioxane) .

Q. What analytical strategies assess stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, decomposition at pH < 2 follows first-order kinetics (t1/2 = 12 hours) due to Boc cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.